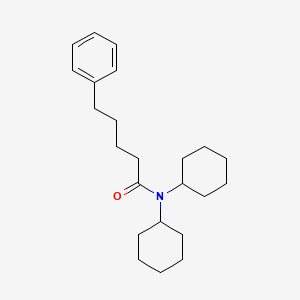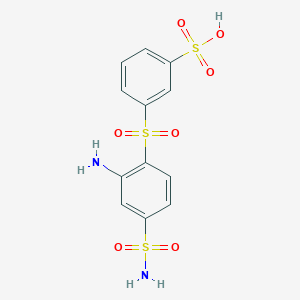
3-(2-Amino-4-sulfamoylbenzene-1-sulfonyl)benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Amino-4-sulfamoylbenzene-1-sulfonyl)benzene-1-sulfonic acid is a complex organic compound characterized by the presence of multiple sulfonic acid groups and an amino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-4-sulfamoylbenzene-1-sulfonyl)benzene-1-sulfonic acid typically involves multi-step organic reactions. The reaction conditions often require the use of concentrated sulfuric acid or fuming sulfuric acid to achieve the desired sulfonation .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, where benzene is treated with sulfur trioxide and sulfuric acid under controlled conditions
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-4-sulfamoylbenzene-1-sulfonyl)benzene-1-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonamide groups.
Substitution: Electrophilic substitution reactions are common, where the amino and sulfamoyl groups can be replaced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include various sulfonic acid and sulfonamide derivatives, which can be further utilized in different applications.
Scientific Research Applications
3-(2-Amino-4-sulfamoylbenzene-1-sulfonyl)benzene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Amino-4-sulfamoylbenzene-1-sulfonyl)benzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The amino group may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler compound with a single sulfonic acid group.
Sulfanilic acid: Contains both an amino group and a sulfonic acid group but lacks the complexity of multiple sulfonic acid groups.
Tosylamide: A sulfonamide derivative with similar functional groups but different structural arrangement.
Uniqueness
3-(2-Amino-4-sulfamoylbenzene-1-sulfonyl)benzene-1-sulfonic acid is unique due to its multiple sulfonic acid groups and the presence of both amino and sulfamoyl groups.
Properties
CAS No. |
90352-40-2 |
|---|---|
Molecular Formula |
C12H12N2O7S3 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-(2-amino-4-sulfamoylphenyl)sulfonylbenzenesulfonic acid |
InChI |
InChI=1S/C12H12N2O7S3/c13-11-7-9(23(14,17)18)4-5-12(11)22(15,16)8-2-1-3-10(6-8)24(19,20)21/h1-7H,13H2,(H2,14,17,18)(H,19,20,21) |
InChI Key |
DJNULJPOPPKGIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)S(=O)(=O)C2=C(C=C(C=C2)S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


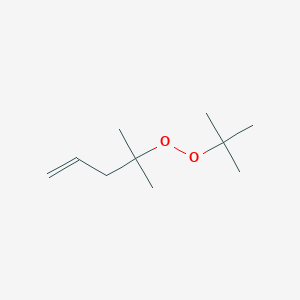
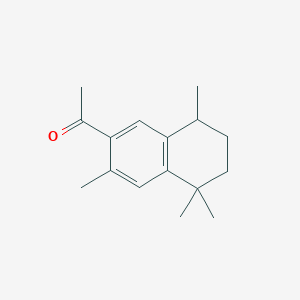
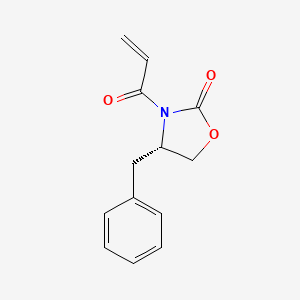
methanone](/img/structure/B14369092.png)
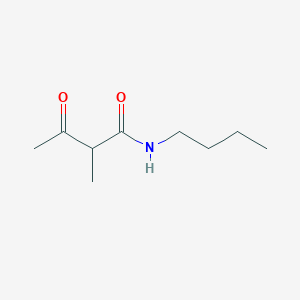
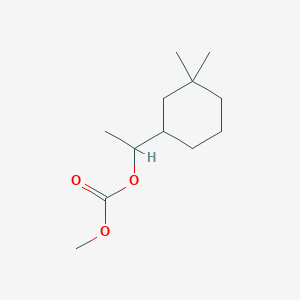
![1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one](/img/structure/B14369124.png)

![[(1-Phenylpropan-2-yl)selanyl]benzene](/img/structure/B14369139.png)
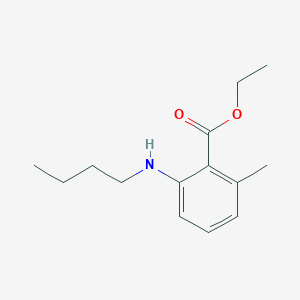

![9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole](/img/structure/B14369143.png)

